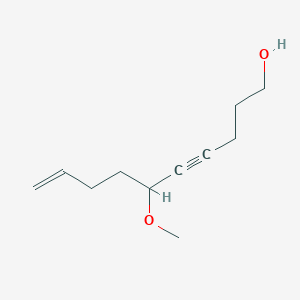
Peroxide, 1,1-dimethylethyl hexyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, 1,1-dimethylethyl hexyl, also known as tert-butyl hexyl peroxide, is an organic peroxide with the molecular formula C10H22O2. It is a compound that contains a peroxide functional group, which is characterized by an oxygen-oxygen single bond. Organic peroxides are known for their ability to decompose and release free radicals, making them useful in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, 1,1-dimethylethyl hexyl typically involves the reaction of tert-butyl hydroperoxide with hexyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction conditions often include moderate temperatures and controlled addition of reactants to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as organic peroxides can be hazardous due to their potential for explosive decomposition. The use of stabilizers and inhibitors is common to prevent premature decomposition during production and storage.
Analyse Des Réactions Chimiques
Types of Reactions
Peroxide, 1,1-dimethylethyl hexyl undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other compounds.
Reduction: Under certain conditions, it can be reduced to its corresponding alcohols.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts such as manganese dioxide (MnO2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of nucleophiles such as halides or amines.
Major Products Formed
Oxidation: The major products are typically alcohols or ketones, depending on the substrate.
Reduction: The primary products are the corresponding alcohols.
Substitution: The products vary based on the nucleophile used but can include ethers, amines, or halides.
Applications De Recherche Scientifique
Peroxide, 1,1-dimethylethyl hexyl has several applications in scientific research:
Chemistry: It is used as an initiator for polymerization reactions, particularly in the production of plastics and resins.
Biology: It serves as a source of free radicals in studies of oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to release active oxygen species.
Industry: It is employed as a curing agent in the production of rubber and other elastomers, enhancing their mechanical properties.
Mécanisme D'action
The mechanism of action of Peroxide, 1,1-dimethylethyl hexyl involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application but generally include the formation of reactive oxygen species that interact with other molecules to drive the desired chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl hydroperoxide: Similar in structure but with a hydroperoxide group instead of a peroxide group.
Di-tert-butyl peroxide: Contains two tert-butyl groups attached to a peroxide bond.
Hexyl hydroperoxide: Similar in structure but with a hydroperoxide group.
Uniqueness
Peroxide, 1,1-dimethylethyl hexyl is unique due to its specific combination of tert-butyl and hexyl groups, which confer distinct reactivity and stability properties. Its ability to generate free radicals under controlled conditions makes it particularly valuable in polymerization and oxidation reactions, distinguishing it from other organic peroxides.
Propriétés
Numéro CAS |
827341-41-3 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
1-tert-butylperoxyhexane |
InChI |
InChI=1S/C10H22O2/c1-5-6-7-8-9-11-12-10(2,3)4/h5-9H2,1-4H3 |
Clé InChI |
NOSXUFXBUISMPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


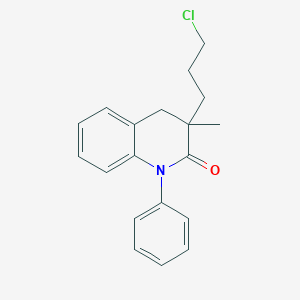
![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)

![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)
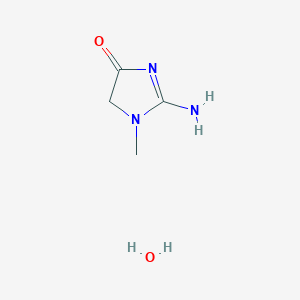

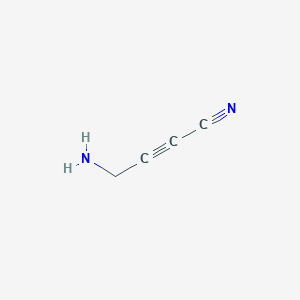
![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
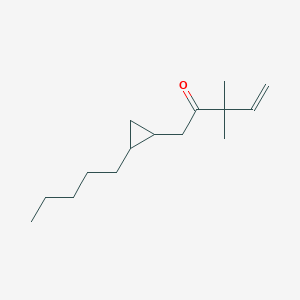
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
